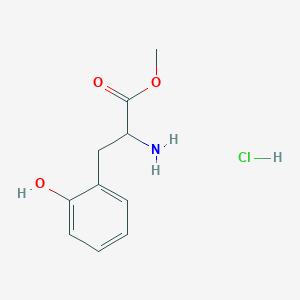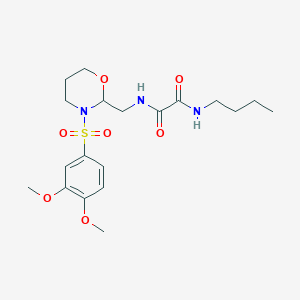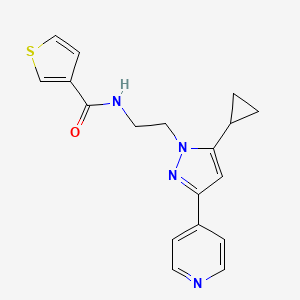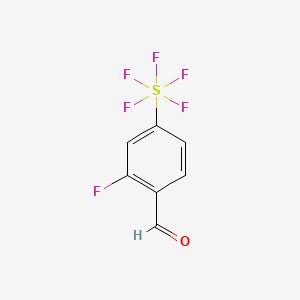![molecular formula C18H24N2O3S B2531759 3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 2097884-34-7](/img/structure/B2531759.png)
3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea" is a urea derivative, which is a class of compounds known for their wide range of biological activities. Urea derivatives are often explored for their potential therapeutic applications, such as antitumor activities and enzyme inhibition. The specific structure of this compound suggests it may have unique properties and interactions with biological targets due to the presence of a thiophenyl group and a methoxyphenyl group.
Synthesis Analysis
While the exact synthesis of "3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea" is not detailed in the provided papers, similar urea derivatives have been synthesized and characterized. For instance, the synthesis of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea involved the use of NMR, ESI-MS, and X-ray diffraction to characterize the structure . This suggests that similar analytical techniques could be employed to synthesize and confirm the structure of the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex and is crucial for their biological activity. The crystal structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about the molecular conformation and potential interaction sites for biological targets . This type of analysis would be essential for understanding how "3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea" interacts with its targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, often related to their biological mechanisms of action. For example, the synthesis of pyrimidine derivatives from urea and ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates demonstrates the reactivity of the urea moiety under different conditions . This reactivity could be relevant when considering the potential metabolism and degradation pathways of "3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea" in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their specific functional groups. The presence of a methoxyphenyl group, as seen in the related compound 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, can affect the compound's lipophilicity and, consequently, its pharmacokinetic properties . Additionally, the presence of a thiophenyl group could contribute to the compound's electronic properties and its binding affinity to biological targets.
Applications De Recherche Scientifique
Biochemical Evaluation and Enzyme Inhibition
Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed these compounds as novel acetylcholinesterase inhibitors, highlighting the potential of urea derivatives in biochemical evaluations for enzyme inhibition. The study explored optimizing spacer length and conformational flexibility, indicating the scientific interest in modifying urea compounds for enhanced biological activities (J. Vidaluc et al., 1995).
Chemical Synthesis Methodologies
In the realm of chemical synthesis, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcased the compound's reactivity, forming a basis for synthesizing various substituted products. This study provides a glimpse into the synthetic versatility of urea derivatives, offering pathways for creating a broad range of chemical entities for further research applications (Keith Smith et al., 2013).
Exploration of Biological Activities
Urea and thiourea derivatives have been synthesized and evaluated for their potential pharmacological properties, such as antiparkinsonian activity. This suggests the possibility of exploring "3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea" for similar biological activities, considering its structural features that align with compounds known for their biological relevance (F. Azam et al., 2009).
Orientations Futures
Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . Therefore, the study and development of new thiophene derivatives, including “3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea”, could be a promising direction for future research.
Propriétés
IUPAC Name |
1-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-18(22,11-15-8-10-24-12-15)13-20-17(21)19-9-7-14-3-5-16(23-2)6-4-14/h3-6,8,10,12,22H,7,9,11,13H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRWYOLWVIZPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NCCC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2531676.png)
![tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2531677.png)

![6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2531679.png)



![2-Chloro-N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2531684.png)
![N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2531685.png)
![[1-(Piperidin-3-yl)piperidin-4-yl]methanol](/img/structure/B2531689.png)

![7,8-dimethyl-5-(pyridin-3-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2531691.png)
![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)
